molecular formula C7H6BrF2NO B595261 4-(Bromomethyl)-2-(difluoromethoxy)pyridine CAS No. 1268517-84-5

4-(Bromomethyl)-2-(difluoromethoxy)pyridine

Cat. No. B595261
M. Wt: 238.032
InChI Key: HXWAYWSNGXCTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Bromomethyl)-2-(difluoromethoxy)pyridine” is likely a pyridine derivative, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms . Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” are not available, pyridine derivatives can be synthesized through various methods. For instance, the Hantzsch Dihydropyridine Synthesis allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” would likely include a pyridine ring, a bromomethyl group (-CH2Br), and a difluoromethoxy group (-OCHF2). The exact structure would depend on the positions of these groups on the pyridine ring .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions of “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” would depend on the reagents and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” would depend on its specific structure. For instance, it would likely be a solid under normal conditions and soluble in water .

Scientific Research Applications

    • Application : “4-(Bromomethyl)pyridine hydrobromide” is a substituted pyridine . It’s used as a building block in organic synthesis .
    • Methods of Application : This compound reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
    • Results or Outcomes : The reaction results in the formation of diamines .
    • Application : “4-(Bromomethyl)pyridine hydrobromide” may be used in the preparation of various benzoxazine derivatives .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The reaction results in the formation of benzoxazine derivatives .

Safety And Hazards

As with any chemical compound, “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” should be handled with care. It’s important to use appropriate personal protective equipment and follow safety guidelines when handling this compound .

Future Directions

The future directions of research on “4-(Bromomethyl)-2-(difluoromethoxy)pyridine” would depend on its potential applications. Pyridine derivatives are a focus of ongoing research due to their wide range of biological activities and potential use in pharmaceuticals .

properties

IUPAC Name

4-(bromomethyl)-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-4-5-1-2-11-6(3-5)12-7(9)10/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWAYWSNGXCTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739768
Record name 4-(Bromomethyl)-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-(difluoromethoxy)pyridine

CAS RN

1268517-84-5
Record name 4-(Bromomethyl)-2-(difluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268517-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (2-(difluoromethoxy)pyridin-4-yl)methanol (250 mg; 1.42 mmol) in anh. DCM (12 ml) was treated at rt with CBr4 (473 mg; 1.42 mmol), and with PPh3 (374 mg; 1.42 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 1 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 4-(bromomethyl)-2-(difluoromethoxy)pyridine as a yellow oil which was directly used for the next reaction. LC-MS (conditions A): tR=0.78 min.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
374 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.